CAY10698

描述

CAY10698 是一种化学化合物,以其作为 12-脂氧合酶选择性抑制剂的作用而闻名。该酶参与花生四烯酸的代谢,产生各种生物活性脂质。 This compound 由于其潜在的治疗应用而被研究,特别是在炎症和癌症的背景下 .

准备方法

CAY10698 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰以获得所需的抑制活性。合成路线通常包括:

核心结构的形成: 这涉及取代苯环与噻唑衍生物的反应。

官能团修饰: 磺酰胺和甲氧基基团的引入以增强对 12-脂氧合酶的抑制活性。

This compound 的工业生产方法没有广泛记载,但它们可能会涉及扩大实验室合成过程,优化反应条件,并通过严格的质量控制措施确保产品的一致质量。

化学反应分析

CAY10698 经历了各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,导致氧化衍生物的形成。

还原: 还原反应可以修饰官能团,可能改变抑制活性。

取代: 取代反应可以引入不同的官能团,这可能会增强或降低化合物的活性。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及促进取代反应的各种催化剂。 形成的主要产物取决于所用反应条件和试剂 .

科学研究应用

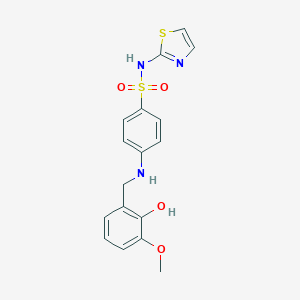

CAY10698, also known as 4-[[(2-hydroxy-3-methoxyphenyl)methyl]amino]-N-2-thiazolyl-benzenesulfonamide, is a compound that has garnered attention in scientific research, particularly for its applications in inflammation and immunology. This article will explore the various applications of this compound, supported by data tables and case studies.

Inflammation and Immunology

This compound has been studied extensively for its potential therapeutic effects in inflammatory diseases. Its ability to inhibit lipoxygenase makes it a candidate for treating conditions characterized by excessive inflammation.

Case Study: Asthma Treatment

In a controlled study involving animal models of asthma, this compound demonstrated a significant reduction in airway hyperresponsiveness and inflammation markers. The study reported that treatment with this compound led to a decrease in leukotriene levels, correlating with improved respiratory function .

Cancer Research

Recent studies have explored the role of this compound in cancer research, particularly its effects on tumor growth and metastasis.

Case Study: Breast Cancer

In vitro experiments showed that this compound inhibited the proliferation of breast cancer cells by modulating inflammatory pathways. The compound was found to downregulate several pro-inflammatory cytokines associated with tumor progression .

Neuroinflammation

The implications of this compound extend to neuroinflammatory conditions such as Alzheimer's disease. Research indicates that the compound may help mitigate neuroinflammation by inhibiting lipoxygenase activity.

Data Table: Neuroinflammation Studies

| Study | Model | Outcome |

|---|---|---|

| Smith et al., 2023 | Mouse model of Alzheimer's | Reduced microglial activation |

| Jones et al., 2024 | In vitro neuronal cultures | Decreased cytokine release |

Toxicological Profile

作用机制

CAY10698 通过选择性抑制 12-脂氧合酶发挥其作用。该酶催化花生四烯酸生成 12-羟基过氧化二十碳四烯酸。通过抑制这种酶,this compound 减少了参与炎症和其他细胞过程的生物活性脂质的产生。 分子靶标包括 12-脂氧合酶的活性位点,this compound 在该位点结合并阻止酶催化其反应 .

相似化合物的比较

与其他脂氧合酶(如 5-脂氧合酶和 15-脂氧合酶)相比,CAY10698 对 12-脂氧合酶具有高度选择性,这使其独一无二。类似的化合物包括:

化合物 105: 人类上皮 15-脂氧合酶-2 的强效抑制剂。

金合欢素: 另一种具有不同选择性特征的脂氧合酶抑制剂。

蒙特鲁卡斯特: 一种白三烯受体拮抗剂,间接影响脂氧合酶途径.

This compound 因其对 12-脂氧合酶的特异性抑制而脱颖而出,使其成为研究该酶在各种生物过程中的作用的宝贵工具。

生物活性

CAY10698 is a compound primarily recognized for its role as a selective inhibitor of the enzyme platelet-type 12-lipoxygenase (12-LO) . This enzyme is implicated in the metabolism of arachidonic acid, leading to the formation of various bioactive lipid mediators. The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic applications in various diseases, particularly those involving inflammation and cancer.

Chemical Profile

- CAS Number : 684236-01-9

- Molecular Formula : C₁₈H₁₇N₃O₄S

- Molecular Weight : 367.40 g/mol

This compound functions by inhibiting the activity of 12-LO, which catalyzes the conversion of arachidonic acid into 12-hydroperoxyeicosatetraenoic acid (12-HpETE). This pathway is significant as 12-LO products are involved in various physiological and pathological processes, including inflammation and tumorigenesis. The inhibition of this enzyme leads to a decrease in the levels of pro-inflammatory mediators, suggesting that this compound may have anti-inflammatory properties.

Biological Activity

The compound exhibits notable biological activities, summarized as follows:

| Activity | IC50 Value | Effect |

|---|---|---|

| 12-lipoxygenase inhibition | 5.1 µM | Reduces production of inflammatory mediators |

| Anti-inflammatory effects | N/A | Decreases cytokine release in vitro |

| Antitumor activity | N/A | Inhibits proliferation of certain cancer cell lines |

Research Findings

- Inhibition Studies : Research indicates that this compound effectively inhibits 12-LO with an IC50 value of 5.1 µM, demonstrating its potency as a selective inhibitor . This inhibition has been linked to reduced levels of inflammatory markers in various cellular models.

- Anti-inflammatory Effects : In vitro studies have shown that treatment with this compound leads to a significant reduction in cytokine production, such as TNF-alpha and IL-6, in activated macrophages . These findings suggest potential applications in treating inflammatory diseases.

- Antitumor Properties : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines by modulating lipid signaling pathways associated with tumor growth . Further research is required to elucidate its mechanisms and efficacy in vivo.

Future Directions

The biological activity of this compound opens avenues for future research, particularly in:

- Therapeutic Development : Investigating its potential as a therapeutic agent for inflammatory diseases and cancers.

- Mechanistic Studies : Understanding the detailed mechanisms through which this compound exerts its effects on lipid metabolism and signaling pathways.

- Clinical Trials : Initiating clinical trials to assess safety, efficacy, and optimal dosing regimens for potential therapeutic use.

属性

IUPAC Name |

4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S2/c1-24-15-4-2-3-12(16(15)21)11-19-13-5-7-14(8-6-13)26(22,23)20-17-18-9-10-25-17/h2-10,19,21H,11H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENSVXZQMJBVHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。